3-(2-Methylpropanoylamino)but-2-enamide
Description
3-(2-Methylpropanoylamino)but-2-enamide is a synthetic enamide derivative characterized by a but-2-enamide backbone substituted at the 3-position with a 2-methylpropanoylamino group. The compound’s structure includes an α,β-unsaturated amide moiety, which is a common pharmacophore in kinase inhibitors and other therapeutic agents due to its ability to form covalent or non-covalent interactions with biological targets.
Properties
CAS No. |
15846-26-1 |
|---|---|
Molecular Formula |
C8H14N2O2 |
Molecular Weight |
170.21 g/mol |
IUPAC Name |
3-(2-methylpropanoylamino)but-2-enamide |
InChI |
InChI=1S/C8H14N2O2/c1-5(2)8(12)10-6(3)4-7(9)11/h4-5H,1-3H3,(H2,9,11)(H,10,12) |
InChI Key |
JBKZUDJFOSCJDL-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC(=CC(=O)N)C |
Canonical SMILES |
CC(C)C(=O)NC(=CC(=O)N)C |
Other CAS No. |
15846-26-1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropanoylamino)but-2-enamide typically involves the reaction of 2-methyl-1-oxopropylamine with 2-butenamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylpropanoylamino)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of substituted amides and other derivatives.
Scientific Research Applications
3-(2-Methylpropanoylamino)but-2-enamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(2-Methylpropanoylamino)but-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 3-(2-Methylpropanoylamino)but-2-enamide with structurally analogous enamide derivatives, focusing on substituents, molecular properties, and therapeutic relevance.
Table 1: Structural and Functional Comparison of Enamide Derivatives
Key Comparative Insights
Backbone and Stereochemistry: The target compound lacks the extended aromatic systems (e.g., quinazoline or quinoline) seen in dacomitinib or Example 147 (), which are critical for ATP-binding pocket interactions in kinases .
Substituent Effects: Electron-Withdrawing Groups: Halogenated aryl groups (e.g., chloro, fluoro in dacomitinib) enhance binding to hydrophobic kinase pockets and improve metabolic stability .
Therapeutic Implications :
- Dacomitinib’s clinical success underscores the importance of the quinazoline-enamide hybrid structure in targeting EGFR/HER2 .
- The target compound’s simpler structure may favor broader off-target effects or serve as a scaffold for prodrug development.
Synthetic Routes: Enamide derivatives are commonly synthesized via condensation of enol esters with amines or via Heck-type couplings (e.g., ’s PPA-mediated cyclization) . The target compound’s synthesis likely follows similar protocols but with isobutyryl chloride as the acylating agent.
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